molecular formula C21H25BrN4O2S B10833051 4-bromo-N-[[4-[5-(dimethylamino)pentanoylamino]phenyl]carbamothioyl]benzamide

4-bromo-N-[[4-[5-(dimethylamino)pentanoylamino]phenyl]carbamothioyl]benzamide

Cat. No.: B10833051
M. Wt: 477.4 g/mol
InChI Key: NWWFPYSNQAXIIL-UHFFFAOYSA-N
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Description

BDBM50363780 is a small molecular drug with a molecular weight of 477.4. It is known for its inhibitory effects on certain enzymes, specifically SIRT1 and SIRT2 . This compound has been studied for its potential therapeutic applications and its unique chemical properties.

Preparation Methods

The synthetic routes and reaction conditions for BDBM50363780 are not extensively detailed in the available literature. it is known that the compound can be synthesized using standard organic synthesis techniques. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

BDBM50363780 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include standard organic solvents and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

It has been shown to inhibit the activity of SIRT1 and SIRT2, which are enzymes involved in various cellular processes This makes it a valuable tool for studying the role of these enzymes in biology and medicine

Mechanism of Action

The mechanism of action of BDBM50363780 involves the inhibition of SIRT1 and SIRT2 enzymes. These enzymes are involved in the regulation of various cellular processes, including gene expression, DNA repair, and metabolism. By inhibiting these enzymes, BDBM50363780 can modulate these processes and potentially provide therapeutic benefits .

Comparison with Similar Compounds

BDBM50363780 is similar to other compounds that inhibit SIRT1 and SIRT2, such as CHEMBL1945260 and CHEMBL1962973 . BDBM50363780 is unique in its specific chemical structure and its potency as an inhibitor of these enzymes. This makes it a valuable tool for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C21H25BrN4O2S

Molecular Weight

477.4 g/mol

IUPAC Name

4-bromo-N-[[4-[5-(dimethylamino)pentanoylamino]phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C21H25BrN4O2S/c1-26(2)14-4-3-5-19(27)23-17-10-12-18(13-11-17)24-21(29)25-20(28)15-6-8-16(22)9-7-15/h6-13H,3-5,14H2,1-2H3,(H,23,27)(H2,24,25,28,29)

InChI Key

NWWFPYSNQAXIIL-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCCC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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